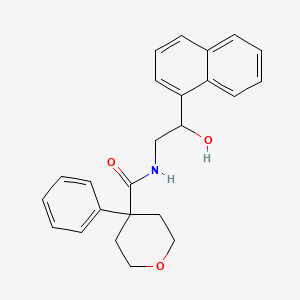

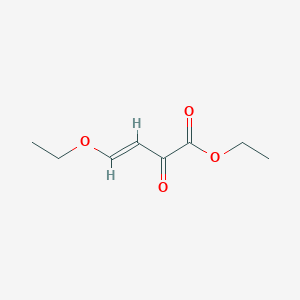

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic organic molecule that appears to be related to various research areas, including medicinal chemistry and organic synthesis. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods described can be related to its potential synthesis and properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions that typically start with readily available starting materials. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including a naphthalene-1-yl derivative, involves the use of elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy . Similarly, the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides from β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids indicates a method that could potentially be adapted for the synthesis of the compound . The synthesis of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives also involves heterocyclization, which could be relevant to the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as single crystal X-ray diffraction, which provides detailed information about the three-dimensional arrangement of atoms within a crystal . The crystal structure of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, another related compound, has been determined, suggesting that similar methods could be used to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include cyclocoupling reactions, Knoevenagel condensation, and cyclization reactions . These reactions are crucial for constructing the complex heterocyclic frameworks that are characteristic of these molecules. The reactivity of the compound would likely involve similar types of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectrometric techniques, including NMR, CMR, and FT-IR spectral features . These techniques provide information about the functional groups present and the purity of the synthesized compounds. The antibacterial and antitumour activities of some related compounds have also been evaluated, indicating potential biological applications .

Scientific Research Applications

Synthesis and Structural Analysis

Research into compounds with similar structural motifs to N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has focused on their synthesis and structural characterization. For instance, Brbot-Šaranović et al. (2001) investigated the synthesis and structure of isomeric enaminones, highlighting the importance of tautomerism and the impact of intramolecular hydrogen bonds in determining molecular conformation and reactivity. These findings are relevant for understanding the chemical behavior and potential applications of structurally similar compounds in various scientific fields (Brbot-Šaranović et al., 2001).

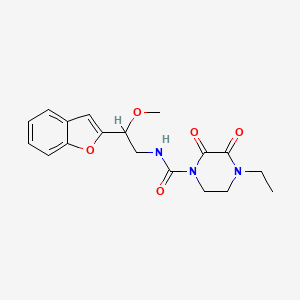

Biological Evaluation and Antitumor Activity

Compounds structurally related to N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide have been evaluated for their biological activities. Liu et al. (2018) synthesized Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, demonstrating its potential in inhibiting cancer cell proliferation. This highlights the potential therapeutic applications of naphthalene derivatives in cancer treatment (Liu et al., 2018).

Catalysis and Green Chemistry

The development of eco-friendly synthetic methods is a crucial area of research. Fu et al. (2016) described a green and convenient method for synthesizing naphthalene-1,4-dione derivatives, emphasizing the role of MgCl2 as a catalyst. This work contributes to the field of green chemistry by providing efficient, sustainable synthetic routes for complex molecules (Fu et al., 2016).

Material Science and Photodynamic Applications

Research into naphthalene derivatives also extends to materials science, where their photophysical properties are of interest. Fang et al. (2015) studied a naphthopyran dye, emphasizing the role of intramolecular hydrogen bonding in its photochromic behavior. Such studies are vital for developing advanced materials with tunable optical properties for applications in coatings and sensors (Fang et al., 2015).

properties

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)-4-phenyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO3/c26-22(21-12-6-8-18-7-4-5-11-20(18)21)17-25-23(27)24(13-15-28-16-14-24)19-9-2-1-3-10-19/h1-12,22,26H,13-17H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSNUMRHEXELME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=CC=CC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2540130.png)

![1-(1-adamantyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]urea](/img/structure/B2540133.png)

![ethyl 3-cyano-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2540135.png)

![9-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2540139.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylacetamide](/img/structure/B2540140.png)

![2-(4-isopropylphenoxy)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2540143.png)

![2-[1-(2-Fluoroethyl)piperidin-4-yl]ethan-1-ol](/img/structure/B2540144.png)

![ethyl 4-(2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2540146.png)

![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2540149.png)

![3-[(3,5-Diethyl-1-methylpyrazol-4-yl)sulfonylamino]-2-propan-2-yloxybenzoic acid](/img/structure/B2540152.png)